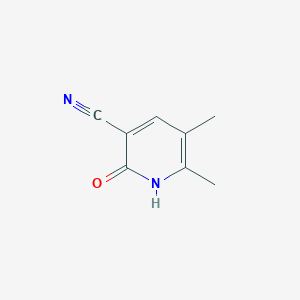

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

描述

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS RN: 72716-80-4) is a pyridine derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It features a pyridone core substituted with methyl groups at positions 5 and 6, a nitrile group at position 3, and a ketone at position 2. This compound is primarily utilized as a key intermediate in the synthesis of antimicrobial, antiviral, and cytotoxic agents . Its melting point is reported as 223–225°C, consistent with literature values . The compound’s structure allows for versatile derivatization, making it a scaffold for drug discovery and materials science.

属性

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNNHLZTBPABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343555 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72716-80-4 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Procedure and Reaction Mechanism

The most widely documented method involves the cyclocondensation of substituted alkyl methyl ketones (e.g., 2-butanone) with ethyl formate and cyanoacetamide. In a representative protocol:

-

Step 1 : A solution of sodium methoxide in methanol and diethyl ether is prepared. A mixture of 2-butanone (20.9 g, 290 mmol) and ethyl formate (23.0 g, 310 mmol) is added dropwise at 4–5°C. The reaction is stirred at room temperature for 6 hours, yielding a sodium enolate intermediate.

-

Step 2 : The enolate intermediate is combined with 2-cyanoacetamide (14.1 g, 168 mmol), piperidine (12.3 mL, 124 mmol), and acetic acid (7.50 g, 124 mmol) in water (336 mL). Heating under reflux for 17 hours induces cyclization, forming the dihydropyridone core.

-

Step 3 : Acetic acid (26 mL) is added to precipitate the product, which is filtered, washed with acetonitrile/diisopropyl ether, and dried.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 33% (over two steps) |

| Reaction Temperature | Reflux (100°C) |

| Characterization | Not reported for intermediate |

This method’s moderate yield stems from competing hydrolysis of cyanoacetamide under acidic conditions. Optimizing the molar ratio of piperidine to acetic acid (1:1) minimizes side reactions.

Phosphorus Oxychloride-Mediated Chlorination Precursor Synthesis

Key Data:

| Parameter | Value |

|---|---|

| Yield | 66.7% |

| Reaction Time | 12 hours |

| ¹H NMR (Chloro Derivative) | δ 7.94 (s, 1H), 2.55 (s, 3H), 2.31 (s, 3H) |

This underscores the 2-oxo compound’s utility as a precursor, though its isolation requires careful pH control during workup.

Sodium Hydroxide-Mediated Rearrangement in Autoclave

High-Temperature Alkaline Conditions

A high-yielding alternative employs autoclave conditions to facilitate ring closure:

-

Procedure : this compound (43.0 g, 0.29 mol) is heated with 6N NaOH (200 mL) at 145°C for 4 hours. Acidification with HCl precipitates the product.

Key Data:

This method’s efficiency arises from enhanced cyclization kinetics under elevated temperature and pressure.

Zinc-Catalyzed Alkylation for Functionalized Derivatives

N-Ethylation and Sidechain Modification

Though primarily used for derivative synthesis, this approach highlights the 2-oxo compound’s reactivity:

-

Procedure : A mixture of the 2-oxo compound, zinc oxide (0.30 g, 3.70 mmol), zinc chloride (0.50 g, 3.70 mmol), and N,N-diisopropylethylamine (0.48 g, 3.70 mmol) in 1,4-dioxane is treated with benzyl chloride (0.58 g, 4.04 mmol) at 110°C under argon.

Key Data:

Comparative Analysis of Methodologies

Yield and Practical Considerations

The table below contrasts key metrics across methods:

| Method | Yield | Temperature | Key Challenge |

|---|---|---|---|

| Cyclocondensation | 33–54% | 100°C | Competing hydrolysis |

| Autoclave Rearrangement | 68% | 145°C | Equipment requirements |

| Zinc-Catalyzed Alkylation | 88% | 110°C | Catalyst cost |

The zinc-mediated method offers superior yields but necessitates inert conditions and costly catalysts. Industrial scales favor autoclave processes despite higher energy input.

Mechanistic Insights and Side Reactions

Acid-Catalyzed Tautomerization

The 2-oxo tautomer dominates in solution due to intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group. IR spectroscopy of related compounds shows a strong C=O stretch at 1670 cm⁻¹, consistent with this stabilization.

化学反应分析

O-Benzylation Reactions

A ternary catalytic system (ZnO, ZnCl₂, and DIEA) enables selective O-benzylation under mild conditions (110°C, dioxane solvent). This method achieves yields of 62–89% with substituted benzyl halides, demonstrating tolerance for methyl, ethyl, and isopropyl groups on the pyridone ring .

| Substrate (R) | Benzyl Halide | Product Yield (%) |

|---|---|---|

| 4-Methyl | BnCl | 89 |

| 4-Ethyl | BnBr | 85 |

| 4-Isopropyl | BnCl | 76 |

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the zinc catalyst stabilizes the oxygen anion intermediate, facilitating nucleophilic attack on the benzyl halide .

Cyclization Reactions

Reaction with acrylamides and ketones in the presence of piperidine yields fused pyridone derivatives. For example:

- Product : 5,6-Dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

- Conditions : Acetylacetone, ethanol, reflux (89% yield) .

- Key Data :

N-Alkylation

Cs₂CO₃-mediated alkylation with alkyl halides selectively functionalizes the pyridone nitrogen:

- Reagents : Methyl iodide, ethyl bromide

- Conditions : Acetonitrile, 80°C, 12 hours (yields 70–85%) .

- Example : Reaction with methyl iodide produces N-methyl-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Hydrolysis and Decarboxylation

The cyano group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis (H₂SO₄, 100°C) : Forms 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (75% yield) .

- Basic Hydrolysis (KOH, ethanol) : Leads to decarboxylation, yielding 4,6-dimethylpyridin-2(1H)-one as a side product .

Oxidation Reactions

Oxidizing agents like potassium ferricyanide convert the thiolated analog (2-thioxo derivative) into disulfides:

- Reagents : K₃[Fe(CN)₆], NaOH

- Product : 5-Bromo-4,6-dimethyl-2,2'-dithiobis(pyridine-3-carbonitrile) (62% yield) .

Reactivity with Organophosphorus Reagents

Reactions with phosphorus oxychloride (POCl₃) yield phosphorylated derivatives:

- Product : 5-Bromo-4,6-dimethyl-2-(dichlorophosphorylthio)pyridine-3-carbonitrile

- Conditions : Toluene, 60°C, 6 hours (58% yield) .

Comparative Reactivity

| Reaction Type | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|

| O-Benzylation | ZnO/ZnCl₂/DIEA, 110°C | 62–89 |

| N-Alkylation | Cs₂CO₃, alkyl halides | 70–85 |

| Hydrolysis | H₂SO₄/KOH, reflux | 65–75 |

| Cyclization | Acetylacetone, piperidine | 80–95 |

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a reduction in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .

2. Antimicrobial Properties

Another application of this compound is its antimicrobial activity. A study evaluated the efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyridine ring enhanced antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Case Study:

In vitro tests revealed that a modified version of this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Organic Synthesis Applications

1. Synthesis of Heterocycles

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. This property is particularly valuable in designing new pharmaceuticals and agrochemicals.

Table: Synthetic Routes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization with amines | 4-Amino derivatives | 85 |

| Nucleophilic substitution | Alkylated products | 78 |

| Condensation reactions | β-keto esters | 90 |

作用机制

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism for its anti-HIV activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

相似化合物的比较

The structural and functional properties of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile are compared below with related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Isomers and Positional Effects

Key Observations :

- Positional isomerism significantly impacts melting points and biological activity. The 4,6-dimethyl isomer exhibits higher thermal stability and enhanced antibacterial potency compared to the 5,6-dimethyl variant .

- The 5,6-dimethyl derivative’s lower synthetic yield (54% vs. 58% for 4,6-dimethyl) may arise from steric hindrance during cyclization .

Functional Group Modifications

Key Observations :

- Introduction of electron-withdrawing groups (e.g., chloro, nitro) increases reactivity and alters electronic properties, as seen in fluorescence quenching for nitro-substituted derivatives .

- Bulkier substituents (e.g., phenyl, thiazole) improve cytotoxic activity but may reduce solubility .

Key Observations :

- The organo-selenium derivative (210c) derived from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile shows superior antibacterial activity due to selenium’s electrophilic properties .

- Thiazole derivatives of this compound exhibit cytotoxicity via EGFR TK inhibition, highlighting the scaffold’s versatility in targeting human kinases .

Physicochemical and Spectroscopic Properties

Key Observations :

- Nitro groups reduce fluorescence intensity by promoting non-radiative decay pathways .

- Bromine substitution increases logP values, improving membrane permeability .

生物活性

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 148.17 g/mol

- CAS Number : 72716-80-4

- MDL Number : MFCD03004855

Synthesis and Derivatives

The compound is synthesized through various methods that often involve the reaction of substituted pyridine derivatives with carbonitriles. Notably, studies have shown that modifications to the dihydropyridine structure can enhance biological activity. For instance, the introduction of different substituents at positions 1, 4, and 6 has been investigated for their effects on cytotoxicity and antimicrobial properties .

Anticancer Properties

This compound has demonstrated notable cytotoxic activity against various cancer cell lines. In a study evaluating a series of 1,4,6-trisubstituted derivatives, it was found that certain analogs exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 24 | HT29 (Colon) | 0.40 | 2.5x more active than Doxorubicin |

| Compound 15 | HeLa (Cervical) | 12.0 | Moderate activity |

| Compound 23 | A549 (Lung) | 9.0 | Significant activity |

The most active compound in this series was found to be Compound 24 , which showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . Research has indicated that several derivatives display potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound 24 | Staphylococcus aureus | Equipotent to Ampicillin |

| Compound 20 | Escherichia coli | Moderate activity |

| Compound 15 | Candida albicans | Comparable to Clotrimazole |

These findings suggest that modifications to the dihydropyridine core can enhance antimicrobial efficacy, making it a candidate for further development in treating infections .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to disrupt bacterial cell membranes.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Study : A comprehensive evaluation of different derivatives revealed a broad spectrum of cytotoxicity against multiple cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .

- Antimicrobial Evaluation : In vitro tests demonstrated that selected derivatives exhibited significant inhibition against common pathogens, suggesting potential utility in clinical settings for treating infections .

常见问题

Basic Question: What are the common synthetic routes for 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Answer:

A widely used method involves multicomponent condensation reactions. For example, a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux (10–20 hours) yields pyridine-3-carbonitrile derivatives. This approach, optimized for analogs, achieves yields of 89% when using stoichiometric ratios of reactants and controlled heating . Variations include substituting aldehydes or ketones to introduce methyl groups at specific positions. Purification typically involves crystallization from DMF/ethanol (1:2) .

Basic Question: How can spectroscopic techniques confirm the molecular structure of this compound?

Answer:

Structural confirmation requires a combination of:

- IR Spectroscopy : Detection of characteristic peaks for the nitrile group (~2224 cm⁻¹) and carbonyl (C=O) stretch (~1648 cm⁻¹) .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves dihedral angles (e.g., 85.33° between pyridine and benzene rings) and hydrogen-bonding networks (C–H⋯O interactions) .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields?

Answer:

Key variables include:

- Catalyst Selection : Ammonium acetate acts as both a catalyst and nitrogen source, but replacing it with acidic catalysts (e.g., HCl) may alter regioselectivity .

- Solvent Effects : Ethanol is standard, but polar aprotic solvents (e.g., DMF) can enhance solubility of intermediates.

- Reaction Time : Extended reflux (20+ hours) improves cyclization but risks side reactions like hydrolysis of the nitrile group .

- Temperature Control : Maintaining reflux (~78°C for ethanol) minimizes byproduct formation.

Advanced Question: How should researchers resolve contradictions between predicted and observed spectral data?

Answer:

Discrepancies often arise from:

- Tautomerism : The 2-oxo-1,2-dihydropyridine core can exhibit keto-enol tautomerism, altering NMR peak positions. Confirm via deuterium exchange experiments .

- Crystallographic vs. Solution Data : X-ray structures (e.g., planar pyridine ring ) may differ from solution-phase conformations. Use temperature-dependent NMR to assess dynamic effects.

- Impurity Identification : LC-MS or TLC can detect side products (e.g., hydrolyzed carboxylic acid derivatives ).

Advanced Question: What functional group transformations are feasible for this compound?

Answer:

The nitrile group is a key site for derivatization:

- Hydrolysis to Carboxylic Acid : Treatment with 50% H₂SO₄ under reflux converts the nitrile to a carboxylic acid (90% yield) .

- Hydrazide Formation : Reaction with hydrazine yields hydrazide intermediates, which can form hydrazones or phthalimido derivatives .

- Thiourea Derivatives : Reaction with thiourea introduces sulfur-containing moieties for enhanced bioactivity .

Advanced Question: How do crystal packing effects influence the compound’s physicochemical properties?

Answer:

X-ray studies reveal:

- Hydrogen Bonding : C–H⋯O interactions create chains or dimers, affecting solubility and melting points .

- Planarity : The dihydropyridine ring’s planarity (deviation <0.021 Å) stabilizes π-π stacking, influencing solid-state reactivity .

- Packing Density : Non-covalent interactions (e.g., van der Waals forces between methyl groups) impact crystallinity and dissolution rates.

Advanced Question: What methodologies are used to evaluate biological activity in pyridine-3-carbonitrile derivatives?

Answer:

Common approaches include:

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines, with IC₅₀ values calculated from dose-response curves .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates .

- Molecular Docking : Computational modeling to predict binding affinities for targets like ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。